

Vildagliptin Impurity B chemical structure and properties

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Compound of Interest

Compound Name: *Vildagliptin Impurity B*

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Vildagliptin Impurity B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Vildagliptin Impurity B**, a critical process-related impurity in the synthesis of the anti-diabetic drug Vildagliptin. This document details its chemical structure, physicochemical properties, and synthesis, along with methodologies for its characterization.

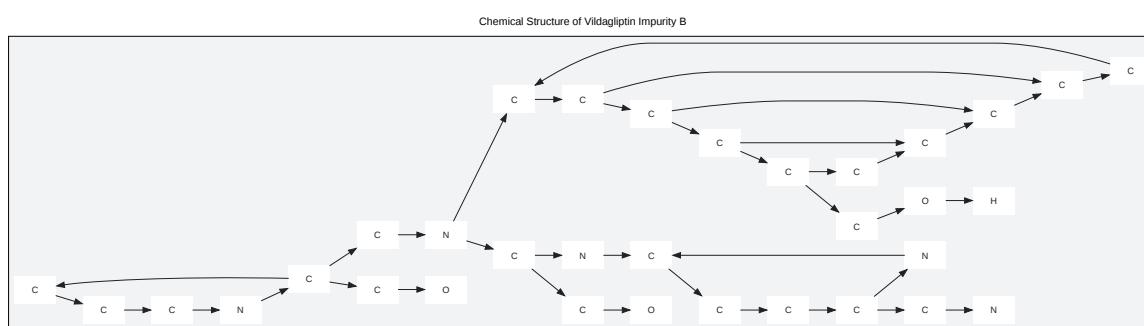
Chemical Structure and Identification

Vildagliptin Impurity B, also known as Vildagliptin Impurity 2, is a dimeric impurity formed during the synthesis of Vildagliptin.^{[1][2]} Its formation is a key consideration in the manufacturing process to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Chemical Name: (2S)-1-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile^[1]

Synonyms: Vildagliptin Impurity 2, (2S,2'S)-1,1'-[[3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl]imino]bis(1-oxo-2,1-ethanediyl)]bis-2-pyrrolidinecarbonitrile^[1]

Chemical Structure:



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Caption: Chemical Structure of **Vildagliptin Impurity B**.

Physicochemical Properties

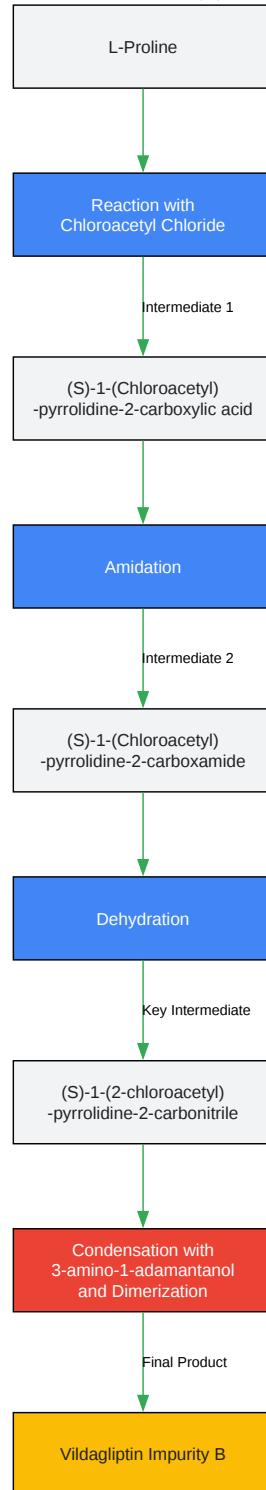
A summary of the key physicochemical properties of **Vildagliptin Impurity B** is presented in the table below. This data is essential for the development of analytical methods and for understanding the impurity's behavior.

Property	Value	Reference
Molecular Formula	C24H33N5O3	[2]
Molecular Weight	439.56 g/mol	[2]
CAS Number	1036959-23-5	
Appearance	Pale Yellow Solid	[2]
Melting Point	>177°C	[2]

Synthesis of Vildagliptin Impurity B

Vildagliptin Impurity B can be synthesized for use as a reference standard in analytical methods. A reported four-step synthesis starts from L-proline. The general synthetic scheme is outlined below.

Synthesis Workflow for Vildagliptin Impurity B

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Caption: A simplified workflow for the synthesis of **Vildagliptin Impurity B**.

Detailed Experimental Protocol for Synthesis

The following protocol is a general guide based on reported synthetic methods. Researchers should adapt and optimize these procedures as necessary.

Step 1: Synthesis of (S)-1-(Chloroacetyl)-pyrrolidine-2-carboxylic acid

- Dissolve L-proline in a suitable organic solvent (e.g., tetrahydrofuran).
- Cool the solution to 0°C.
- Slowly add chloroacetyl chloride under an inert atmosphere.
- Reflux the mixture for several hours.
- After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Step 2: Synthesis of (S)-1-(Chloroacetyl)-pyrrolidine-2-carboxamide

- Convert the carboxylic acid from Step 1 to the corresponding amide. This can be achieved through various standard amidation procedures, for instance, by activating the carboxylic acid (e.g., with a carbodiimide) followed by treatment with ammonia.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile

- Dehydrate the amide from Step 2 to form the nitrile. Common dehydrating agents include trifluoroacetic anhydride or phosphorus oxychloride.
- Purify the resulting product, for example, by crystallization.

Step 4: Synthesis of **Vildagliptin Impurity B**

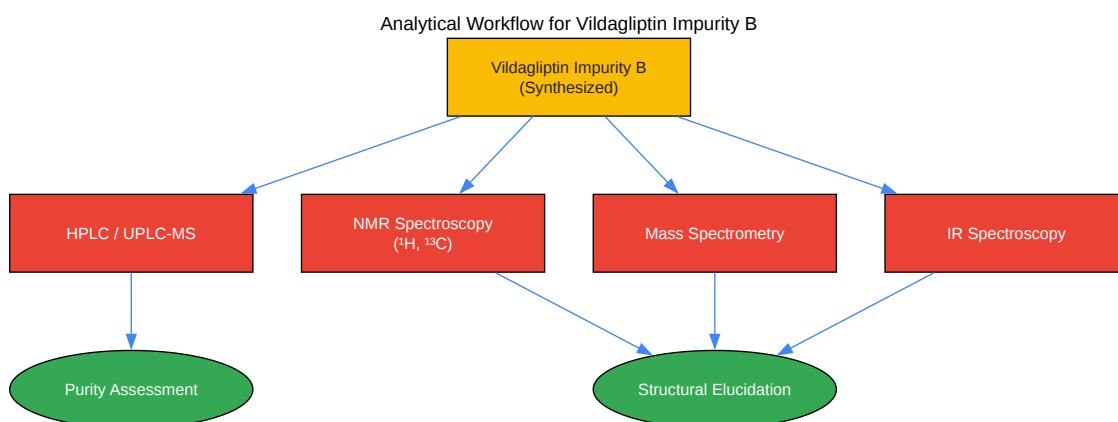
- React (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile with 3-amino-1-adamantanone in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a

suitable solvent (e.g., 2-butanone).

- The reaction involves both the initial substitution of the chloride and a subsequent dimerization to form **Vildagliptin Impurity B**.
- After the reaction is complete, filter the mixture and evaporate the solvent.
- Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate and methanol).

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized **Vildagliptin Impurity B**. The following are key analytical techniques and typical findings.



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References

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